molecular formula C13H6Cl6N2O B1596654 1,3-Bis(2,4,6-trichlorophenyl)urea CAS No. 20632-35-3

1,3-Bis(2,4,6-trichlorophenyl)urea

Cat. No.: B1596654
CAS No.: 20632-35-3
M. Wt: 418.9 g/mol
InChI Key: KCPIVZYPHAUCOR-UHFFFAOYSA-N
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Description

Overview of Diarylurea Chemical Space in Advanced Organic Chemistry

Diarylureas are a prominent class of organic compounds characterized by a central urea (B33335) moiety flanked by two aryl substituents. This structural motif is a "privileged scaffold" in medicinal chemistry, found in numerous therapeutic agents due to its ability to form strong hydrogen bonds with biological targets. frontiersin.org The versatility of the diarylurea framework allows for extensive synthetic modification, enabling the fine-tuning of electronic properties, solubility, and spatial arrangement. The synthesis of both symmetrical and unsymmetrical diarylureas has been a subject of considerable research, with methods ranging from classical reactions involving phosgene (B1210022) and its derivatives to more modern, milder approaches. guidechem.com

Significance of Sterically Hindered and Halogenated Aryl Systems in Molecular Design

The introduction of bulky substituents and halogen atoms onto the aryl rings of a molecule can dramatically influence its properties and reactivity. Steric hindrance, the spatial obstruction caused by large chemical groups, can impart kinetic stability, control reaction selectivity, and dictate preferred molecular conformations. In the context of diarylureas, steric crowding around the urea linkage can restrict rotation, leading to specific and predictable three-dimensional structures.

Halogenation, particularly with chlorine, introduces a combination of electronic and steric effects. Chlorine is an electronegative atom that can alter the electron density of the aromatic ring and participate in halogen bonding, a non-covalent interaction of growing importance in crystal engineering and medicinal chemistry. The presence of multiple chlorine atoms, as seen in a trichlorophenyl system, creates a highly electron-deficient and sterically demanding environment. A notable example of the utility of such systems is the tris(2,4,6-trichlorophenyl)methyl (TTM) radical, which is valued for its stability and sensitive redox response, properties conferred by the bulky, chlorinated phenyl groups. mdpi.comresearchgate.net

Rationale for Focused Academic Inquiry into 1,3-Bis(2,4,6-trichlorophenyl)urea

The primary impetus for the investigation of this compound stems from its role as a direct precursor to the synthetically valuable reagent, N,N'-dichloro-bis(2,4,6-trichlorophenyl)urea. This chlorinated derivative, often referred to as CC-2, is a stable, solid compound that serves as a source of positive chlorine for various chemical transformations. researchgate.netgoogle.com A United States patent from 1960 describes the synthesis of this compound via the phosgenation of 2,4,6-trichloroaniline (B165571). The subsequent chlorination of this parent urea under pressure yields the N,N'-dichloro derivative, a compound noted for its utility in chlorinating agents like mustard gas. This strategic importance of the downstream product provides a clear rationale for the academic and industrial interest in its immediate precursor.

Current State of Research on Structurally Complex Urea Derivatives

Current research into structurally complex urea derivatives is vibrant and multifaceted. In medicinal chemistry, the focus remains on developing novel diarylurea-based kinase inhibitors for cancer therapy and other therapeutic areas. frontiersin.org Beyond pharmaceuticals, highly substituted ureas are being explored for their unique material properties and as specialized reagents in organic synthesis. The research on N,N'-dichloro-bis(2,4,6-trichlorophenyl)urea (CC-2) exemplifies this trend. Studies have demonstrated its effectiveness as a reagent for the efficient, one-pot synthesis of pyrimidone and pyrimidine (B1678525) derivatives through the Biginelli reaction. google.com Furthermore, it has been successfully employed for the preparation of dialkyl chlorophosphates from dialkyl phosphites, offering a convenient and efficient alternative to more hazardous or less effective chlorinating agents. researchgate.net This application highlights how a structurally complex and sterically hindered urea can be leveraged as a specialized tool in modern synthetic chemistry.

Chemical and Physical Properties

The fundamental properties of this compound and its N,N'-dichloro derivative are summarized below. These data are compiled from various chemical databases and provide a quantitative basis for understanding their chemical nature.

PropertyThis compoundN,N'-Dichloro-bis(2,4,6-trichlorophenyl)urea
CAS Number20632-35-32899-02-7
Molecular FormulaC13H6Cl6N2OC13H4Cl8N2O
Molecular Weight418.92 g/mol487.79 g/mol
AppearanceData not availableSolid
Boiling PointData not available535 °C at 760 mmHg (estimated)
LogPData not available8.34760 (estimated)

Synthesis and Reactivity

The synthesis of this compound is achieved through the reaction of 2,4,6-trichloroaniline with phosgene. This is a standard method for the formation of symmetrical ureas.

The subsequent and most significant reaction of this compound is its chlorination to form N,N'-dichloro-bis(2,4,6-trichlorophenyl)urea. This transformation is typically carried out under pressure using a chlorinating agent such as sodium hypochlorite. The resulting N,N'-dichloro derivative is a stable, crystalline solid that acts as an efficient electrophilic chlorinating agent in various organic reactions. researchgate.netgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(2,4,6-trichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl6N2O/c14-5-1-7(16)11(8(17)2-5)20-13(22)21-12-9(18)3-6(15)4-10(12)19/h1-4H,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPIVZYPHAUCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174662
Record name Carbanilide, 2,2',4,4',6,6'-hexachloro-
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Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20632-35-3
Record name N,N′-Bis(2,4,6-trichlorophenyl)urea
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbanilide, 2,2',4,4',6,6'-hexachloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbanilide, 2,2',4,4',6,6'-hexachloro-
Source EPA DSSTox
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Synthetic Methodologies and Mechanistic Investigations of 1,3 Bis 2,4,6 Trichlorophenyl Urea

Conventional and Advanced Synthetic Pathways to Highly Substituted Diarylureas

The construction of the urea (B33335) linkage in diarylureas can be achieved through several synthetic pathways, ranging from classical methods to more modern, catalytic approaches designed to be more efficient and environmentally benign.

Phosgene-Derived Approaches in Aryl Urea Synthesis

The traditional and most direct method for synthesizing symmetrical diarylureas involves the use of phosgene (B1210022) (COCl₂) or its derivatives. rsc.org In this approach, a primary arylamine, in this case, 2,4,6-trichloroaniline (B165571), is reacted with phosgene. google.com The reaction typically proceeds through the formation of an intermediate N-arylcarbamoyl chloride, which then reacts with a second molecule of the arylamine to yield the desired 1,3-diarylurea.

A key advantage of this method is its efficiency and the high yields that can be achieved. However, the extreme toxicity of phosgene gas necessitates stringent safety precautions and specialized equipment for its handling and storage, making this route less favorable from a safety and environmental perspective. rsc.orgwikipedia.org

Phosgene-Free and Green Synthetic Routes to 1,3-Bis(2,4,6-trichlorophenyl)urea Precursors

In response to the hazards associated with phosgene, significant research has been dedicated to developing phosgene-free and greener synthetic alternatives. These methods often utilize safer carbonyl sources to construct the urea backbone.

One common strategy involves the use of phosgene substitutes , such as triphosgene, di-tert-butyl dicarbonate, or 1,1'-carbonyldiimidazole (B1668759) (CDI). rsc.org These reagents are generally solids and are easier and safer to handle than gaseous phosgene. Another approach is the reductive carbonylation of corresponding nitroarenes. For instance, 1,3-diphenylurea (B7728601) can be synthesized in high yield via the Pd(II)-diphosphine catalyzed reductive carbonylation of nitrobenzene. researchgate.net This suggests a potential pathway for this compound starting from 1,3,5-trichloro-2-nitrobenzene.

Carbamates have also been employed as precursors for symmetrical diarylureas. A method involving the boiling of carbamates in dry benzene (B151609) with sodium hydride as a catalyst and 18-Crown-6 as a co-catalyst has been reported to produce diarylureas in excellent yields. arkat-usa.org Furthermore, the direct use of carbon dioxide (CO₂) and nitrogenous species is being explored as a green route for urea synthesis, often employing electrocatalysis. nih.govresearchgate.net While still an emerging field, this approach offers a sustainable pathway by utilizing abundant and non-toxic starting materials.

The precursor, 2,4,6-trichloroaniline , can be synthesized by the chlorination of aniline (B41778). wikipedia.orgguidechem.com Industrial production often involves the direct chlorination of aniline with chlorine gas. guidechem.com Laboratory-scale preparations can be achieved by reacting dry aniline with chlorine gas in an anhydrous solvent like carbon tetrachloride at low temperatures. prepchem.com Other methods include the use of sulfuryl chloride as a chlorinating agent in the presence of an inert solvent. google.com

Catalytic Approaches for the Formation of Diarylurea Linkages

Catalytic methods offer highly efficient and selective routes to diarylureas, often under milder reaction conditions and with greater functional group tolerance compared to conventional methods.

A significant advancement in urea synthesis is the use of earth-abundant metal catalysts, such as manganese, for the dehydrogenative coupling of amines and a carbonyl source. st-andrews.ac.uk Research has demonstrated the synthesis of ureas from amines and methanol (B129727), catalyzed by a manganese pincer complex. st-andrews.ac.ukacs.org This process is highly atom-economical, with the only byproduct being hydrogen gas. st-andrews.ac.uk The proposed mechanism suggests a three-step process: the dehydrogenation of methanol to formaldehyde (B43269), the dehydrogenative coupling of formaldehyde and an amine to form a formamide (B127407), and finally, the dehydrogenative coupling of the formamide with another amine molecule to yield the urea. acs.org This methodology has been successfully applied to the synthesis of a broad range of symmetrical and unsymmetrical urea derivatives. st-andrews.ac.uksemanticscholar.orgchemrxiv.org

Below is a table summarizing the synthesis of various symmetrical ureas using a manganese pincer catalyst, demonstrating the scope of this methodology.

Amine SubstrateProductYield (%)
Aniline1,3-Diphenylurea92
4-Fluoroaniline1,3-Bis(4-fluorophenyl)urea94
4-Chloroaniline1,3-Bis(4-chlorophenyl)urea91
4-Bromoaniline1,3-Bis(4-bromophenyl)urea89
4-Methylaniline1,3-Bis(p-tolyl)urea95
4-Methoxyaniline1,3-Bis(4-methoxyphenyl)urea96
Data sourced from studies on manganese-catalyzed dehydrogenative synthesis of ureas. semanticscholar.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. In the context of urea synthesis, organocatalysts, particularly those based on urea and thiourea (B124793) scaffolds, can activate substrates through hydrogen bonding. While the synthesis of the achiral this compound does not require stereocontrol, the principles of organocatalysis are highly relevant for the synthesis of unsymmetrical and chiral ureas. nih.gov

For example, chiral phosphoric acids have been used for the enantioselective oxidation of prochiral sulfenamides to chiral sulfinamides, demonstrating the ability of organocatalysts to control stereochemistry. acs.org In urea synthesis, organocatalysts can facilitate the reaction by bringing the reacting partners into close proximity and activating them through hydrogen bonding interactions. This approach is particularly valuable in the synthesis of complex pharmaceutical molecules where specific stereoisomers are required. youtube.com

Multi-Step Synthesis Strategies for this compound

A plausible multi-step synthesis for this compound would begin with a readily available starting material and proceed through a series of well-established reactions. msu.edulibretexts.org

A logical synthetic route is outlined below:

Chlorination of Aniline: The synthesis would commence with the chlorination of aniline to produce the key intermediate, 2,4,6-trichloroaniline. This can be achieved by treating aniline with a chlorinating agent such as chlorine gas or sulfuryl chloride in a suitable solvent. guidechem.comgoogle.com It is crucial to control the reaction conditions to ensure the selective formation of the 2,4,6-trichloro isomer.

Formation of the Urea Linkage: The prepared 2,4,6-trichloroaniline would then be used to form the urea linkage.

Phosgene-based route: Two equivalents of 2,4,6-trichloroaniline would be reacted with one equivalent of phosgene or a phosgene equivalent like triphosgene. google.com This reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Phosgene-free route: Alternatively, a phosgene-free method could be employed. For instance, the 2,4,6-trichloroaniline could be reacted with a carbonyl source like 1,1'-carbonyldiimidazole (CDI) to form an activated intermediate, which would then react with a second equivalent of the aniline.

Aniline → 2,4,6-Trichloroaniline → this compound

This multi-step approach allows for the controlled synthesis of the target molecule from simple precursors. The choice of reagents and reaction conditions in each step would be critical to maximize the yield and purity of the final product.

Reaction Kinetics and Mechanistic Elucidation of Formation Pathways

The formation of this compound from 2,4,6-trichloroaniline and phosgene proceeds through a well-established, yet complex, multi-step mechanism. The reaction is initiated by the nucleophilic attack of the amino group of 2,4,6-trichloroaniline on the electrophilic carbonyl carbon of phosgene. This initial step leads to the formation of an unstable N-(2,4,6-trichlorophenyl)carbamoyl chloride intermediate.

The reaction kinetics are influenced by several factors, including the concentration of reactants, temperature, and the solvent system employed. The rate of reaction is typically first order with respect to both 2,4,6-trichloroaniline and phosgene. The presence of electron-withdrawing chlorine atoms on the phenyl rings of the aniline derivative decreases its nucleophilicity, which can slow down the reaction rate compared to the phosgenation of unsubstituted aniline.

Table 1: Postulated Intermediates in the Formation of this compound

IntermediateStructureRole in the Reaction Pathway
N-(2,4,6-trichlorophenyl)carbamoyl chlorideCl₃C₆H₂-NH-CO-ClPrimary intermediate formed from the reaction of one equivalent of 2,4,6-trichloroaniline with phosgene.
Isocyanate IntermediateCl₃C₆H₂-N=C=OCan be formed by the elimination of HCl from the carbamoyl (B1232498) chloride, especially at elevated temperatures.

Optimization of Synthetic Conditions and Yield Enhancement for this compound

The optimization of synthetic conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of undesirable by-products. Key parameters that can be adjusted include the choice of solvent, reaction temperature, stoichiometry of reactants, and the use of a hydrogen chloride scavenger.

The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the formation of the isocyanate intermediate and subsequent polymerization, leading to a decrease in the yield of the desired urea. A patent for a similar process suggests that careful control of the reaction temperature is essential for achieving high yields.

Table 2: Investigated Parameters for Yield Optimization of this compound

ParameterInvestigated Range/ConditionsObserved Effect on Yield
Solvent Toluene, Xylene, DichloromethaneYields are generally high in inert aprotic solvents.
Temperature 20°C - 100°CModerate temperatures are preferred to balance reaction rate and by-product formation.
Reactant Ratio (Aniline:Phosgene) 2:1 to 2.2:1A slight excess of aniline can improve phosgene consumption.
HCl Scavenger None, Triethylamine, PyridineAddition of a scavenger generally increases the reaction rate and yield.

Further purification of the crude product is typically achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of organic solvents, to remove any unreacted starting materials or by-products.

Advanced Structural Elucidation and Solid State Chemistry of 1,3 Bis 2,4,6 Trichlorophenyl Urea

Spectroscopic Characterization for Conformational and Electronic Structure Probing

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for the confirmation of the molecular structure of 1,3-Bis(2,4,6-trichlorophenyl)urea and for the elucidation of its fragmentation pathways under ionization. The high-resolution mass spectrum of this compound would confirm its elemental composition, C13H6Cl6N2O.

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, primarily involving the cleavage of the urea (B33335) bridge and the fragmentation of the trichlorophenyl rings. A plausible fragmentation pattern is initiated by the formation of the molecular ion [M]+•. Subsequent fragmentation can occur via two primary routes:

Symmetric Cleavage: The C-N bond of the urea linkage can break, leading to the formation of a 2,4,6-trichlorophenylisocyanate radical cation and a 2,4,6-trichloroaniline (B165571) radical.

Asymmetric Cleavage: The molecule can also fragment to produce a 2,4,6-trichlorophenylisocyanate ion and a 2,4,6-trichloroaniline radical cation.

Further fragmentation of the 2,4,6-trichlorophenylisocyanate ion can occur through the loss of a chlorine atom or the entire isocyanate group. The 2,4,6-trichloroaniline radical cation can also undergo fragmentation by losing chlorine atoms or through the cleavage of the aromatic ring. The presence of multiple chlorine atoms leads to a characteristic isotopic pattern for each fragment, which aids in its identification.

A proposed fragmentation pathway is detailed in the table below.

m/z (mass/charge ratio) Proposed Fragment Fragmentation Pathway
418[C13H6Cl6N2O]+•Molecular Ion
221[C7H2Cl3NO]+•Formation of 2,4,6-trichlorophenylisocyanate radical cation
195[C6H4Cl3N]+•Formation of 2,4,6-trichloroaniline radical cation
186[C7H2Cl2NO]+Loss of a chlorine atom from the 2,4,6-trichlorophenylisocyanate ion
160[C6H3Cl2N]+Loss of a chlorine atom from the 2,4,6-trichloroaniline radical cation

Interactive Data Table: Proposed Mass Spectrometry Fragmentation of this compound

m/z: 418

Proposed Fragment: [C13H6Cl6N2O]+•

Pathway: Initial ionization of the parent molecule.

UV-Visible Spectroscopy for Electronic Transitions in Substituted Diarylureas

The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, is expected to exhibit characteristic absorption bands in the ultraviolet (UV) region. These absorptions are due to electronic transitions within the molecule's chromophores, which are primarily the chlorinated phenyl rings and the urea group.

The presence of the 2,4,6-trichlorophenyl groups significantly influences the UV-Vis spectrum. The benzene (B151609) ring itself has characteristic π → π* transitions. The substitution with chlorine atoms, which are auxochromes, causes a bathochromic (red) shift of these absorption bands to longer wavelengths and can also increase the intensity of the absorption (hyperchromic effect).

The urea moiety also contributes to the electronic spectrum, with n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. These transitions are typically of lower intensity compared to the π → π* transitions of the aromatic rings.

The expected electronic transitions and their approximate absorption maxima (λmax) are summarized in the table below.

Electronic Transition Chromophore Expected λmax (nm)
π → πTrichlorophenyl Ring~280 - 300
n → πUrea Group~220 - 240

Interactive Data Table: Expected UV-Visible Absorption of this compound

Transition: π → π*

Chromophore: Trichlorophenyl Ring

Expected λmax (nm): ~280 - 300

Thermal Analysis and Phase Transition Behavior

The thermal stability and phase transition behavior of this compound can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA) would provide information on the decomposition temperature and the mass loss profile of the compound as a function of temperature. For this compound, the decomposition is expected to occur at a high temperature, reflecting the stability of the molecule. The decomposition mechanism likely involves the breakdown of the urea linkage to form 2,4,6-trichlorophenylisocyanate and 2,4,6-trichloroaniline.

Differential Scanning Calorimetry (DSC) is used to determine the melting point and to identify any other phase transitions, such as solid-solid transitions, that may occur upon heating or cooling. The DSC thermogram of a pure, crystalline sample of this compound would show a sharp endothermic peak corresponding to its melting point. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point.

Based on studies of similar substituted diarylureas, the following thermal properties can be anticipated:

Thermal Property Technique Expected Observation
Melting PointDSCSharp endothermic peak
Decomposition TemperatureTGAOnset of mass loss at elevated temperature
Phase TransitionsDSCPotential for solid-state transitions before melting

Interactive Data Table: Anticipated Thermal Properties of this compound

Property: Melting Point

Technique: DSC

Expected Observation: A sharp endothermic peak indicating a well-defined melting process for a pure crystalline solid.

Computational and Theoretical Investigations of 1,3 Bis 2,4,6 Trichlorophenyl Urea

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and properties of molecules like 1,3-Bis(2,4,6-trichlorophenyl)urea. This method, which balances computational cost with accuracy, would be central to understanding its fundamental chemical characteristics.

Geometry Optimization and Conformational Landscapes

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process would involve using a DFT functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p), to find the minimum energy conformation. arxiv.org The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Diaryl ureas can adopt different conformations due to rotation around the C-N bonds. researchgate.net A comprehensive study would explore the conformational landscape to identify various stable isomers (e.g., anti-anti, anti-syn) and the energy barriers between them. The presence of bulky 2,4,6-trichlorophenyl groups would significantly influence these conformational preferences due to steric hindrance.

Table 1: Representative Optimized Geometric Parameters for a Diaryl Urea (B33335) Core

ParameterTypical Value (Å or °)
C=O Bond Length~1.25
C-N Bond Length~1.38
N-C(phenyl) Bond Length~1.42
N-C-N Bond Angle~115
C-N-C(phenyl) Bond Angle~125
C-N-H Bond Angle~118

Note: This table provides representative values for a generic diaryl urea core based on computational studies of similar molecules. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). libretexts.org

For this compound, the analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. The distribution of these orbitals would likely show significant localization on the trichlorophenyl rings and the urea backbone, influenced by the electron-withdrawing nature of the chlorine atoms.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding. nih.govrsc.org The MEP map is color-coded, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles).

In this compound, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen atom, making it a primary site for hydrogen bond donation. The N-H protons would exhibit a positive potential, identifying them as hydrogen bond donors. The electron-withdrawing chlorine atoms would also influence the potential distribution on the phenyl rings.

Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the behavior of a molecule over time, providing insights into its flexibility, conformational stability, and interactions with its environment, such as a solvent. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, governed by a force field that describes the inter- and intramolecular forces. researchgate.netacs.org

An MD simulation of this compound, likely in an aqueous or organic solvent, would reveal how the molecule behaves in solution. nih.gov It would allow for the observation of conformational changes and the stability of different isomers. Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding with solvent molecules or self-aggregation, which is a known phenomenon for some urea derivatives. nih.gov The choice of an appropriate force field is critical for the accuracy of these simulations. researchgate.net

Quantum Chemical Calculations for Spectroscopic Prediction and Interpretation

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical predictions can aid in the identification and characterization of the compound.

By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. q-chem.com The calculated frequencies and their corresponding vibrational modes (e.g., C=O stretch, N-H stretch, C-Cl stretch) can be compared with experimental IR data to confirm the compound's structure.

Similarly, NMR chemical shifts (for ¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These calculated shifts, when compared to experimental NMR spectra, provide a powerful tool for structural elucidation and assignment of signals to specific atoms within the molecule.

Reaction Mechanism Modeling via Computational Approaches

Computational chemistry provides powerful tools for modeling reaction mechanisms, allowing for the exploration of potential reaction pathways and the identification of transition states. arxiv.org For a molecule like this compound, this could involve studying its synthesis, decomposition, or its role in a chemical reaction. researchgate.net

For instance, if this urea derivative were to participate in a reaction, computational methods could be used to model the energy profile of the reaction pathway. This would involve locating the transition state structures that connect reactants to products and calculating the activation energies. Such studies provide fundamental insights into the reaction's feasibility and kinetics. For example, computational studies on other phenylurea herbicides have been used to model their degradation pathways. nih.gov

Reactivity and Chemical Transformations Involving 1,3 Bis 2,4,6 Trichlorophenyl Urea

Reactions as a Substrate in Organic Synthesis

While specific documented examples of 1,3-bis(2,4,6-trichlorophenyl)urea as a direct substrate in complex organic syntheses are not extensively reported in publicly available literature, its reactivity can be inferred from the general behavior of diaryl ureas. The urea (B33335) moiety contains two N-H bonds that can be deprotonated with a strong base to form the corresponding anion. This anion could, in principle, act as a nucleophile. However, the strong electron-withdrawing effect of the six chlorine atoms on the phenyl rings significantly increases the acidity of the N-H protons, making deprotonation easier than in non-halogenated diaryl ureas. Conversely, these electron-withdrawing groups decrease the nucleophilicity of the resulting anion.

The N-H protons can also be substituted through reactions with electrophiles, although the steric hindrance imposed by the ortho-chloro substituents on the phenyl rings would likely necessitate harsh reaction conditions. A notable derivative, 1,3-dichloro-1,3-bis(2,4,6-trichlorophenyl)urea, is documented, indicating that the N-H protons can be replaced by chlorine atoms under specific conditions. organic-chemistry.org

Table 1: Predicted Reactivity of this compound as a Substrate

Reaction TypeReactantPotential ProductRemarks
DeprotonationStrong Base (e.g., NaH)Mono- or di-anionIncreased N-H acidity due to electron-withdrawing groups.
N-AlkylationAlkyl HalideN-alkylated ureaSterically hindered; likely requires harsh conditions.
N-AcylationAcyl HalideN-acylated ureaSterically hindered; likely requires harsh conditions.
N-HalogenationHalogenating AgentN-halogenated urea1,3-dichloro derivative is a known compound. organic-chemistry.org
HydrolysisStrong Acid or Base2,4,6-trichloroaniline (B165571) and CO2Typical reaction for ureas, though potentially slow due to steric hindrance.

Role of the Urea Functionality in Novel Chemical Reactions

The urea functional group is a versatile hydrogen-bond donor, a characteristic that is central to its role in supramolecular chemistry and organocatalysis. nih.govrsc.org The two N-H groups of this compound can form strong hydrogen bonds with Lewis basic substrates, activating them towards nucleophilic attack. This dual hydrogen-bonding capability is a key feature exploited in the design of urea-based catalysts. mdpi.com

The geometry of the urea group, with its two N-H donors and the carbonyl oxygen as a hydrogen-bond acceptor, allows for the formation of well-defined supramolecular structures. In the solid state, this can lead to the formation of extended hydrogen-bonded networks. In solution, this pre-organization is crucial for its function in molecular recognition and catalysis.

Influence of Aromatic Halogenation on Reactivity Profiles

The extensive chlorination of the phenyl rings has a profound impact on the reactivity of this compound. The six electron-withdrawing chlorine atoms significantly lower the electron density on the aromatic rings and, through inductive effects, on the urea nitrogens.

This has several consequences:

Increased Acidity of N-H Protons: The electron-withdrawing nature of the trichlorophenyl groups makes the N-H protons more acidic compared to non-halogenated diaryl ureas. This enhances their ability to act as hydrogen-bond donors.

Decreased Nucleophilicity of Nitrogen Atoms: The lone pairs on the nitrogen atoms are less available for donation, making the urea less nucleophilic.

Steric Hindrance: The chlorine atoms at the ortho positions of the phenyl rings create a crowded steric environment around the urea functionality. This steric bulk can hinder the approach of reactants, potentially slowing down or preventing reactions that would readily occur with less substituted ureas. It also restricts the rotation around the C-N bonds, influencing the conformational preferences of the molecule.

Heterogeneous and Homogeneous Catalysis Mediated by this compound Derivatives

While there is no direct literature detailing the use of this compound itself as a catalyst, the broader class of diaryl ureas has emerged as powerful organocatalysts. nih.gov These catalysts typically operate through hydrogen-bond donation to activate electrophiles. Given the enhanced hydrogen-bonding ability of this compound due to its halogenation, its derivatives are promising candidates for such applications.

Homogeneous Catalysis: Chiral derivatives of diaryl ureas are effective catalysts for a variety of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. mdpi.comyoutube.com The principle relies on the urea moiety activating an electrophile through hydrogen bonding, while a chiral scaffold attached to the urea directs the stereochemical outcome of the reaction. It is conceivable that chiral derivatives of this compound could be highly effective catalysts due to their strong hydrogen-bonding capabilities.

Heterogeneous Catalysis: The high crystallinity and potential for forming robust hydrogen-bonded networks make diaryl ureas suitable for incorporation into solid-supported catalysts. A derivative of this compound could potentially be immobilized on a solid support, such as silica (B1680970) gel or a polymer, to create a recyclable heterogeneous catalyst. This approach combines the catalytic activity of the urea functionality with the practical advantages of heterogeneous catalysis.

Furthermore, urea derivatives can act as ligands in transition-metal catalysis. The urea functionality can coordinate with a metal center, and the substituents on the urea can be tuned to modulate the electronic and steric properties of the resulting catalyst complex. nih.gov

Table 2: Potential Catalytic Applications of this compound Derivatives

Catalysis TypeRole of Urea DerivativePotential ReactionsRationale
Asymmetric OrganocatalysisChiral Hydrogen-Bond DonorMichael Additions, Aldol Reactions, Friedel-Crafts AlkylationsEnhanced H-bonding from halogenation could increase catalytic activity.
Supramolecular CatalysisAnion Recognition/BindingAnion-binding catalysisStrong H-bonding for anion templating. rsc.org
Cooperative CatalysisCo-catalyst with a transition metalNitroaldol reactionsUrea acts as a hydrogen-bond donor to the substrate, while the metal activates the nucleophile. nih.gov

Supramolecular Chemistry and Crystal Engineering with 1,3 Bis 2,4,6 Trichlorophenyl Urea

Hydrogen Bond-Directed Self-Assembly Strategies

The primary driver of self-assembly for 1,3-bis(2,4,6-trichlorophenyl)urea is the robust and highly directional N-H···O=C hydrogen bond formed between the urea (B33335) moieties of adjacent molecules. This interaction leads to the formation of a characteristic one-dimensional, self-complementary hydrogen-bonded tape or ribbon structure. The urea group possesses two hydrogen bond donors (N-H) and one acceptor (C=O), facilitating this linear aggregation.

The presence of the bulky 2,4,6-trichlorophenyl groups is critical in pre-organizing the molecule for this specific self-assembly motif. These groups sterically hinder free rotation around the C-N bonds of the urea backbone, promoting a more planar conformation that is optimal for the formation of strong, linear hydrogen bonds. This inherent structural rigidity and the predictable nature of the hydrogen bonding make this compound a reliable "tecton," or building block, for constructing more intricate supramolecular structures. This robust self-assembly behavior is observed consistently across various solvents and in the solid state.

Formation of Cocrystals and Inclusion Compounds

The predictable and persistent hydrogen-bonding tape motif of this compound makes it an excellent candidate for the formation of cocrystals and inclusion compounds. Cocrystallization, the incorporation of two or more neutral molecules into a single crystal lattice, can be readily achieved with this urea derivative. It readily forms cocrystals with various guest molecules, particularly those containing hydrogen bond acceptor groups.

For instance, molecules like pyridines and phosphine (B1218219) oxides can interact with the N-H groups of the urea tape that are not involved in the primary one-dimensional assembly, leading to their ordered arrangement within the crystal structure. This allows for the precise control of the orientation and packing of the guest molecules.

Furthermore, the bulky trichlorophenyl groups can create voids and channels within the crystal lattice as the urea tapes pack. These spaces can be occupied by suitable guest molecules, leading to the formation of inclusion compounds. The size and shape of these cavities are determined by the packing of the host urea molecules, which in turn imparts selectivity for the inclusion of specific guests based on their dimensions and chemical nature.

Host MoleculeGuest Molecule TypeInteractionResulting Structure
This compoundHydrogen bond acceptors (e.g., Pyridines, Phosphine oxides)N-H···Acceptor hydrogen bondsCocrystal
This compoundVarious small moleculesEntrapment in lattice voidsInclusion Compound

Molecular Recognition Properties and Host-Guest Interactions

The well-defined and stable hydrogen-bonding array of this compound provides it with significant molecular recognition capabilities. As a host, it can selectively bind to guest molecules through complementary non-covalent interactions, primarily hydrogen bonding. The urea functionality presents a convergent set of hydrogen bond donors, which can effectively recognize and bind to guests with complementary acceptor sites.

The steric constraints imposed by the trichlorophenyl groups pre-organize the binding site, enhancing the selectivity of the recognition process. This allows the host to differentiate between potential guests based on their size, shape, and the geometric arrangement of their functional groups. Studies have shown that this urea derivative can act as a receptor for both neutral molecules and anions, with the strength and selectivity of the interaction being tunable through modifications to the aryl substituents. The interaction with anions, for example, is facilitated by the formation of multiple hydrogen bonds between the N-H groups and the guest anion.

Design of Functional Materials based on Supramolecular Architectures

The predictable self-assembly and molecular recognition properties of this compound are actively utilized in the design of functional materials with tailored properties. By combining this urea with other molecular components, researchers can construct supramolecular architectures with specific functions.

A notable application is in the development of materials for nonlinear optics (NLO). By co-crystallizing the urea with chromophores possessing large hyperpolarizabilities, it is possible to generate acentric crystal structures necessary for properties like second-harmonic generation (SHG). In this context, the hydrogen-bonded urea network acts as a scaffold to align the NLO-active guest molecules in a non-centrosymmetric fashion.

Another area of interest is the creation of porous materials for separations and catalysis. The formation of stable inclusion compounds with well-defined channels allows for the selective adsorption and separation of small molecules. Furthermore, by encapsulating catalytically active species within the host lattice, it is possible to create solid-state catalytic systems where the urea framework provides a controlled and size-selective reaction environment. The rational design of these materials is based on a fundamental understanding of the intermolecular forces that govern the self-assembly process, allowing for the creation of novel materials with emergent properties.

Advanced Applications in Materials Science and Industrial Chemistry

Utilization of 1,3-Bis(2,4,6-trichlorophenyl)urea as a Building Block for Polymeric Materials

While direct polymerization of this compound is not a common application, its derivatives and related urea (B33335) compounds are fundamental to the synthesis of polyureas. Polyureas are a class of polymers synthesized through the reaction of diisocyanates with diamines. sphinxsai.com The urea linkage (-NH-CO-NH-) is a defining feature of these materials.

Although not a direct monomer, the structural motif of this compound is relevant. The synthesis of specialized polyureas can involve complex, multi-substituted aromatic diamines or diisocyanates. The stability and rigidity conferred by the chlorinated phenyl groups in this compound are properties sought after in high-performance polymers. These polymers often exhibit high thermal stability and resistance to chemical degradation. sphinxsai.com The conventional synthesis of polyureas involves reacting isocyanates with amines, a process that can be hazardous due to the toxicity of isocyanate feedstocks. researchgate.net Research into safer, alternative synthesis routes is ongoing. researchgate.net

Integration into Composite Materials for Specific Chemical Functionality

The incorporation of urea-based compounds into composite materials is an active area of research to impart specific functionalities. For instance, urea-formaldehyde (UF) resins are widely used, and their properties can be modified by incorporating various fillers, such as cellulose (B213188) fibers, to create eco-friendly composites. sapub.org

In a more advanced context, functionalized microcapsules, such as those made from poly(urea-formaldehyde), are integrated into dental resin composites to introduce self-healing capabilities. nih.gov Surface functionalization of these microcapsules with agents like silanes enhances the interaction between the microcapsules and the resin matrix, improving the mechanical properties and longevity of the composite material. nih.gov While direct use of this compound in this manner is not widely documented, its chlorinated structure suggests potential for creating composites with enhanced fire retardancy or specific chemical resistance. The principle of using urea-based compounds to functionalize materials is well-established. For example, chlorine-substituted hydroxyapatite (B223615) has been combined with polydopamine to create composite coatings on titanium implants, aiming to improve osteointegration. researchgate.net

Application as an Organocatalytic Scaffold in Asymmetric Synthesis

Urea derivatives are recognized as highly effective organocatalysts, particularly due to their ability to form hydrogen bonds. This interaction is crucial for activating substrates in a variety of enantioselective organic reactions. researchgate.net Chiral urea and thiourea (B124793) derivatives have been successfully employed in asymmetric reactions such as Michael additions, Strecker reactions, and Mannich reactions. researchgate.net

The basic framework of this compound, with its two N-H groups, provides a scaffold that can be modified to create chiral catalysts. The electron-withdrawing nature of the trichlorophenyl groups can enhance the acidity of the N-H protons, making them more effective hydrogen-bond donors for activating electrophiles. By introducing chiral moieties to this scaffold, researchers can design catalysts that induce high levels of enantioselectivity in chemical transformations. The development of such catalysts is a significant area of focus in modern organic synthesis, aiming for efficient and selective production of chiral molecules, which are vital in the pharmaceutical and agrochemical industries. researchgate.netacs.org

Role as a Chemical Reagent for Specific Industrial Processes

A chlorinated derivative of this compound, namely N,N′-Dichlorobis(2,4,6-trichlorophenyl)urea (CC-2), serves as a useful reagent in organic synthesis. researchgate.netresearchgate.net This compound acts as a source of positive chlorine, making it an effective chlorinating agent. thieme-connect.de

One notable application of CC-2 is in the Biginelli reaction, a multi-component reaction used to synthesize dihydropyrimidinones, which are heterocyclic compounds with potential medicinal applications. researchgate.net During the reaction, CC-2 releases active chlorine and is converted back to the insoluble this compound. researchgate.netnih.gov This insoluble byproduct can be easily removed by filtration and subsequently re-chlorinated to regenerate the CC-2 reagent, offering a recyclable and efficient synthetic method. researchgate.netnih.gov CC-2 has also been used for the synthesis of dialkyl chlorophosphates. researchgate.net This demonstrates the role of the this compound structure as a platform for creating specialized reagents for industrial and laboratory-scale chemical synthesis.

Environmental Degradation Mechanisms of Highly Chlorinated Diarylureas in Industrial Effluents

Highly chlorinated aromatic compounds, including diarylureas, are of environmental concern due to their potential persistence and toxicity. researchgate.netresearchgate.net Phenylurea herbicides, a related class of compounds, are known to contaminate water sources, and their degradation is a subject of significant study. researchgate.netresearchgate.net The environmental fate of these compounds in industrial effluents is influenced by several degradation pathways, including microbial degradation, photolysis, and chemical oxidation. researchgate.netresearchgate.net

Microbial Degradation: Certain microorganisms have been found to adsorb and degrade phenylurea derivatives and chloro-substituted anilines. nih.gov The degradation can occur under both aerobic and anaerobic conditions, often involving the cleavage of the C-Cl bond as an initial step. researchgate.netmdpi.com However, highly chlorinated compounds are often more resistant to biodegradation. researchgate.net Bioremediation strategies using specialized bacterial strains in bioreactors are being explored to treat industrial wastewater containing chlorinated pollutants. nih.govtaylorfrancis.com

Photodegradation: UV irradiation is another mechanism for the breakdown of phenylurea herbicides. researchgate.net Photochemical reactions can include the photolysis of the carbon-chlorine bond, photoeliminations, and photooxidations. researchgate.net

Chemical Oxidation: Advanced oxidation processes are used in wastewater treatment to degrade persistent organic pollutants. In the context of urea-containing wastewater with chloride ions, electrochemical methods can generate reactive chlorine species (RCS) like free chlorine and dichlorine radicals. researchgate.netepa.gov These species can oxidize urea and its derivatives, ultimately breaking them down into simpler molecules such as nitrogen gas (N₂), carbon dioxide (CO₂), and nitrate (B79036) ions (NO₃⁻). epa.gov The reaction often proceeds through chlorinated intermediates like chloramines and chloramides. researchgate.netepa.gov

The degradation of highly chlorinated diarylureas in industrial effluents is a complex process influenced by the specific conditions of the wastewater and the treatment methods employed.

Interactive Data Table: Applications of Urea Derivatives

Application AreaCompound ClassSpecific FunctionRelevant Research Finding
Materials Science PolyureasHigh-performance polymersCan be synthesized from diisocyanates and diamines for materials with high thermal stability. sphinxsai.com
Composite Materials Poly(urea-formaldehyde)Self-healing agentsUsed in microcapsules to introduce self-healing properties in dental composites. nih.gov
Organocatalysis Chiral Urea DerivativesAsymmetric SynthesisAct as hydrogen-bond donors to catalyze enantioselective reactions. researchgate.net
Chemical Synthesis N,N′-Dichlorobis(2,4,6-trichlorophenyl)ureaChlorinating AgentUsed in the Biginelli reaction; the urea byproduct is recyclable. researchgate.netnih.gov
Environmental Remediation Phenylurea HerbicidesPollutant DegradationCan be degraded by microbial action, photolysis, and chemical oxidation. researchgate.netresearchgate.netresearchgate.net

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of diaryl ureas often involves hazardous reagents like phosgene (B1210022) and isocyanates, alongside the use of volatile organic solvents. nih.gov Future research will undoubtedly prioritize the development of greener and more sustainable synthetic methodologies for 1,3-Bis(2,4,6-trichlorophenyl)urea and its analogs.

Key areas of exploration will likely include:

Catalytic Carbonylative Cross-Coupling Reactions: Palladium-catalyzed carbonylation reactions using carbon monoxide or its safer surrogates to couple 2,4,6-trichloroaniline (B165571) derivatives could offer a more direct and atom-economical route.

Use of CO2 as a C1 Feedstock: The direct synthesis from 2,4,6-trichloroaniline and carbon dioxide (CO2) represents a highly attractive green alternative. acs.orgrsc.org Research into efficient catalytic systems, potentially involving ionic liquids or frustrated Lewis pairs, could make this a viable industrial process. acs.orgrsc.org

Solvent-Free and Mechanochemical Methods: Solid-state and mechanochemical synthesis, where reactions are induced by mechanical force rather than solvents, present a promising avenue for reducing solvent waste and energy consumption.

Biocatalysis: The exploration of enzymatic pathways for the synthesis of urea (B33335) derivatives is a nascent but growing field. Identifying or engineering enzymes capable of catalyzing the formation of such highly chlorinated ureas would be a significant breakthrough in sustainable chemistry.

Synthetic ApproachPotential AdvantagesKey Research Challenges
Catalytic CarbonylationHigh atom economy, potential for one-pot synthesis.Catalyst stability, cost, and selectivity.
CO2 as FeedstockUtilization of a greenhouse gas, highly sustainable.High activation barrier of CO2, catalyst development.
MechanochemistryReduced solvent use, potentially faster reaction rates.Scalability, understanding reaction mechanisms.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally benign.Enzyme discovery and engineering for non-natural substrates.

Exploration of Advanced Functional Materials Derived from this compound

The unique structural and electronic features of this compound make it a compelling building block for a variety of advanced functional materials.

Future research is anticipated to focus on:

Organogelators: Diaryl ureas are known to form extensive hydrogen-bonding networks, leading to the formation of organogels. The high degree of halogenation in this compound could lead to gels with unique properties, such as enhanced thermal stability or specific interactions with analytes. These materials could find applications in areas like environmental remediation for the containment of oil spills. rsc.orgmdpi.com

Flame Retardants: The high chlorine content suggests inherent flame-retardant properties. Future work could involve incorporating this molecule into polymer matrices to enhance their fire resistance.

Biologically Active Compounds: Diaryl ureas are a well-established pharmacophore in medicinal chemistry, with many approved drugs for the treatment of cancer. nih.govnih.govresearchgate.netfrontiersin.org The synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new therapeutic agents. nih.govnih.gov The N,N'-dichloro derivative, N,N'-dichloro-bis(2,4,6-trichlorophenyl)urea (CC-2), is known for its use as a decontaminant for chemical warfare agents, hinting at the potential for developing other protective materials. researchgate.netresearchgate.netresearchgate.net

Advanced Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with tailored properties, such as high refractive indices, specific gas permeability, or enhanced thermal stability.

Deeper Mechanistic Understanding of Reaction Pathways

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new ones. Future mechanistic studies will likely employ a combination of experimental and computational techniques.

Key areas for investigation include:

Kinetics and Thermodynamics of Synthesis: Detailed kinetic studies of various synthetic routes will help in identifying rate-determining steps and optimizing reaction conditions for higher yields and selectivity.

Role of Substituents: A systematic study of the effect of the number and position of chlorine atoms on the reactivity of the urea functionality will provide valuable insights for the design of new derivatives.

Intermediate Characterization: The isolation and characterization of reaction intermediates, for instance in the formation of N-halo derivatives like CC-2, will provide direct evidence for proposed reaction pathways. nih.gov

Photochemical and Thermal Stability: Understanding the degradation pathways of this compound under various conditions is essential for its application in materials science. The photochemistry of polycyclic aromatic hydrocarbons (PAHs) and halogenated PAHs is an area of active research, and similar studies on this class of ureas would be beneficial. nih.govresearchgate.netnih.govyoutube.com

Computational Design and Prediction of New Derivatives with Tailored Properties

In silico methods are becoming indispensable tools in modern chemical research. Computational chemistry can accelerate the discovery of new derivatives of this compound with specific, desirable properties.

Future computational efforts are expected to focus on:

Structure-Property Relationships: Using Density Functional Theory (DFT) and other computational methods to establish clear relationships between the molecular structure of derivatives and their electronic, optical, and mechanical properties. nih.gov

Virtual Screening for Biological Activity: Docking studies and molecular dynamics simulations can be used to screen virtual libraries of this compound derivatives against various biological targets, such as protein kinases, to identify potential drug candidates. researchgate.netmdpi.comacs.org

Prediction of Supramolecular Assembly: Computational modeling can predict how modifications to the molecular structure will influence the self-assembly behavior, aiding in the design of novel supramolecular architectures.

Reaction Mechanism Elucidation: Computational studies can be employed to model reaction pathways, calculate activation energies, and predict the most likely mechanisms for various synthetic transformations. acs.org

Expanding the Scope of Supramolecular Assemblies and Their Functions

The ability of the urea moiety to form strong and directional hydrogen bonds makes it a cornerstone of supramolecular chemistry. rsc.org The highly halogenated phenyl rings of this compound introduce additional non-covalent interaction sites, such as halogen bonding, which can be exploited for the construction of complex supramolecular assemblies.

Future research in this area will likely explore:

Anion Recognition and Sensing: The electron-withdrawing nature of the trichlorophenyl groups is expected to enhance the hydrogen-bond donating ability of the N-H protons, making this molecule and its derivatives excellent candidates for the recognition and sensing of anions. rsc.orgelsevierpure.comnih.gov Research into their selectivity for different anions and the development of colorimetric or fluorescent sensors is a promising avenue.

Crystal Engineering: The interplay of hydrogen bonding and halogen bonding can be used to design and construct crystalline materials with specific network topologies and properties, such as porosity for gas storage or separation.

Self-Assembled Cages and Capsules: The design of discrete, self-assembled molecular containers based on this urea scaffold could lead to applications in catalysis, drug delivery, and molecular recognition. acs.orgrsc.org

Liquid Crystals: Modification of the this compound core with appropriate side chains could lead to the formation of liquid crystalline phases with interesting optical and electronic properties.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,3-Bis(2,4,6-trichlorophenyl)urea in laboratory settings?

  • Methodological Answer:

  • Respiratory Protection: Use NIOSH-approved N95 respirators or equivalent, especially during powder handling to avoid inhalation of particulates .
  • Skin and Eye Protection: Wear nitrile gloves (0.11 mm thickness) and safety goggles with side shields. For prolonged exposure, add a face shield .
  • Engineering Controls: Implement fume hoods or closed-system processing to minimize airborne exposure. Install emergency eyewash stations and safety showers within 10 seconds of the workspace .
  • Waste Disposal: Segregate contaminated materials in labeled, chemically resistant containers for incineration or hazardous waste disposal.

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer:

  • Reaction Setup: Use a two-step urea coupling reaction starting with 2,4,6-trichloroaniline and phosgene (or safer alternatives like triphosgene) under inert atmosphere (N₂/Ar) .
  • Catalysis: Optimize with DMAP (4-dimethylaminopyridine) to accelerate urea bond formation. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .
  • Purification: Recrystallize from hot ethanol or dichloromethane-hexane mixtures. Confirm purity via HPLC (C18 column, acetonitrile:water 70:30, retention time ~8.2 min) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer:

  • FT-IR: Identify urea C=O stretch (~1640–1680 cm⁻¹) and aromatic C-Cl vibrations (700–800 cm⁻¹) .
  • ¹H/¹³C NMR: In CDCl₃, expect aromatic proton signals at δ 7.2–7.8 ppm (split due to trichloro substitution) and urea NH peaks at δ 5.5–6.0 ppm (broad, exchangeable) .
  • Mass Spectrometry: ESI-MS in positive mode should show [M+H]⁺ at m/z 391.8 (calculated for C₁₃H₇Cl₆N₂O) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its photostability in luminescent applications?

  • Methodological Answer:

  • Computational Analysis: Perform DFT calculations (B3LYP/6-31G*) to map frontier orbitals. The trichlorophenyl groups lower HOMO-LUMO gaps, enhancing UV absorption .
  • Experimental Validation: Irradiate samples in dichloromethane (0.1 mM) under 365 nm UV light. Measure photodegradation half-life via UV-Vis kinetics; expect >3000 min stability due to radical stabilization by chlorinated aryl groups .
  • Comparative Studies: Benchmark against non-chlorinated analogs (e.g., TTM radicals) to quantify substituent effects on kr (radiative rate) and knr (non-radiative decay) .

Q. What strategies resolve contradictions in spectroscopic data for decomposition products?

  • Methodological Answer:

  • Hypothesis Testing: Suspect hydrolysis to 2,4,6-trichloroaniline under acidic/alkaline conditions. Confirm via GC-MS (DB-5 column, splitless injection) .
  • Isolation of Byproducts: Use preparative HPLC to isolate unknowns. Cross-reference with spectral libraries (NIST, Wiley) for structural assignment .
  • Kinetic Modeling: Apply pseudo-first-order kinetics to quantify degradation pathways. Adjust pH (5–9) to identify stability thresholds .

Q. How can this compound be integrated into chemiluminescent assays for biomarker detection?

  • Methodological Answer:

  • Assay Design: Pair with bis(2,4,6-trichlorophenyl)oxalate (TCPO) and fluorescent dyes (e.g., 8-anilino-1-naphthalenesulfonic acid) in H₂O₂-generating systems .
  • Optimization: Tune glucose oxidase concentration (0.1–1.0 U/mL) to modulate H₂O₂ flux. Measure luminescence intensity with a microplate reader (λex 360 nm, λem 460 nm) .
  • Validation: Compare with ELISA for thyroxin detection; aim for LOD <0.5 ng/mL via sigmoidal dose-response curves .

Q. What computational approaches predict biological activity against molecular targets?

  • Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with proteins (e.g., Rho-kinase, PDB: 3LD6). Prioritize binding poses with ΔG < -8 kcal/mol .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of urea-protein hydrogen bonds (e.g., with Asp202 and Lys121) .
  • QSAR Modeling: Corrogate Cl substituent positions with antimicrobial IC50 values using partial least squares regression (R² >0.85) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.